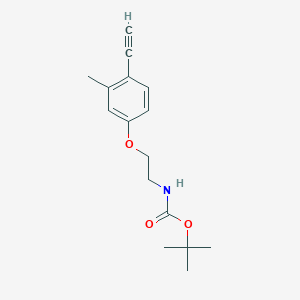

tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate

Description

tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate is a carbamate-protected amine featuring a tert-butoxycarbonyl (Boc) group attached to an ethyl-phenoxy scaffold. The phenoxy ring is substituted with an ethynyl group at position 4 and a methyl group at position 3. This compound’s structure makes it valuable in organic synthesis, particularly for applications requiring alkyne-mediated reactions (e.g., click chemistry) . Its molecular formula is C₁₆H₂₅NO₃ (molecular weight: 279.38 g/mol), with a calculated logP of ~3.2, indicating moderate hydrophobicity.

Properties

IUPAC Name |

tert-butyl N-[2-(4-ethynyl-3-methylphenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-6-13-7-8-14(11-12(13)2)19-10-9-17-15(18)20-16(3,4)5/h1,7-8,11H,9-10H2,2-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYPXAQGBYFQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-ethynyl-3-methylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine: This compound may have potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its structural features make it a candidate for drug development and pharmaceutical research.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related tert-butyl carbamate derivatives (Table 1). Key differences include:

- Substituents: The ethynyl and methyl groups on the phenoxy ring distinguish it from analogs with bromo, fluoro, amino, or PEG-based substituents.

- Linker Length: The ethyl-phenoxy linker contrasts with longer ethoxy chains (e.g., PEG3 in ) or branched alkyl groups (e.g., ).

- Functional Groups : The ethynyl group enables alkyne-specific reactivity, unlike amines () or halogens ().

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The target’s ethynyl and aromatic groups reduce aqueous solubility compared to PEG-containing analogs () .

- logP : Higher hydrophobicity (~3.2) than PEG derivatives (~1.8) but comparable to chlorophenyl analogs (~3.5) .

- Thermal Stability : Boc protection enhances stability, as seen in , where carbamates withstand borohydride reductions .

Biological Activity

tert-Butyl (2-(4-ethynyl-3-methylphenoxy)ethyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include an ethynyl group and a phenoxy moiety. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the nucleophilic substitution reaction between tert-butyl carbamate and 2-(4-ethynyl-3-methylphenoxy)ethyl bromide under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases such as potassium carbonate or sodium hydride facilitating the process.

Chemical Properties:

- Molecular Formula: C16H21NO3

- Molecular Weight: 275.3428 g/mol

- CAS Number: 2748541-40-2

- Structural Features: The presence of the ethynyl group provides additional reactivity, allowing for diverse chemical transformations .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The ethynyl group enables participation in click chemistry reactions, forming stable triazole linkages. Meanwhile, the phenoxy group can engage in hydrogen bonding and π-π interactions with biological targets, influencing the compound's bioactivity.

Therapeutic Applications

Research indicates that compounds similar to this compound have potential applications in treating neurodegenerative diseases like Alzheimer's disease. For instance, related compounds have shown efficacy as β-secretase and acetylcholinesterase inhibitors, which are crucial in preventing amyloid-beta aggregation—a key pathological feature of Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit amyloidogenesis effectively. For example, a related compound was found to inhibit amyloid beta peptide aggregation by 85% at a concentration of 100 µM, showcasing the potential of these compounds in neuroprotective strategies .

Comparison with Similar Compounds

| Compound Name | Mechanism | Biological Activity |

|---|---|---|

| M4 Compound | β-secretase & acetylcholinesterase inhibitor | Moderate neuroprotection; reduced Aβ aggregation |

| tert-butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl carbamate | Multi-target approach for Alzheimer's | Significant Aβ inhibition |

| tert-butyl (2-(3-ethynyl-5-methylphenoxy)ethyl)carbamate | Click chemistry applications | Potential for drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.